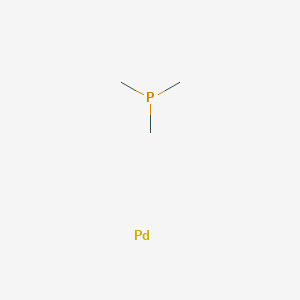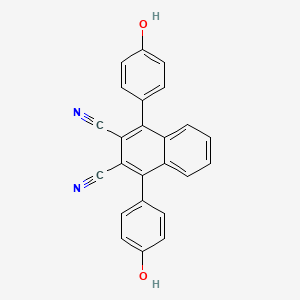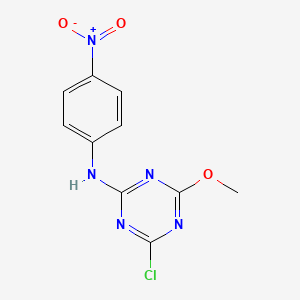
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-methoxy-1,3,5-triazine with 4-nitroaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Reduction: 4-Chloro-6-methoxy-N-(4-aminophenyl)-1,3,5-triazin-2-amine.
Oxidation: 4-Chloro-6-hydroxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine.
Applications De Recherche Scientifique
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids in microorganisms. The compound may also inhibit certain enzymes, leading to the disruption of essential metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-methoxy-1,3,5-triazine: Lacks the nitrophenyl group, making it less effective in certain applications.
4-Chloro-6-methoxy-N-(4-aminophenyl)-1,3,5-triazin-2-amine: A reduced form of the compound with different chemical properties.
4-Chloro-6-hydroxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine: An oxidized form with distinct reactivity.
Uniqueness
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of the nitrophenyl group enhances its biological activity, making it a valuable compound for research in various fields.
Propriétés
Numéro CAS |
147846-02-4 |
|---|---|
Formule moléculaire |
C10H8ClN5O3 |
Poids moléculaire |
281.65 g/mol |
Nom IUPAC |
4-chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H8ClN5O3/c1-19-10-14-8(11)13-9(15-10)12-6-2-4-7(5-3-6)16(17)18/h2-5H,1H3,(H,12,13,14,15) |
Clé InChI |
XODKSZPESUULMC-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


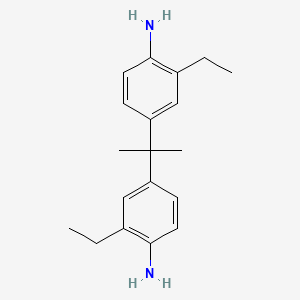
![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)

![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)
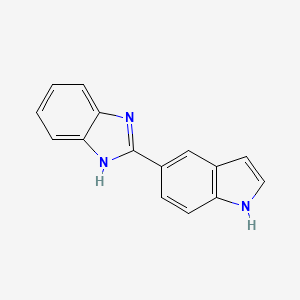
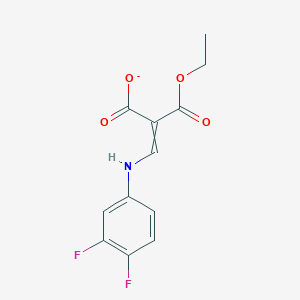
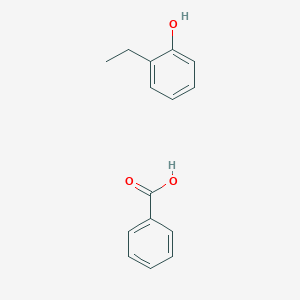
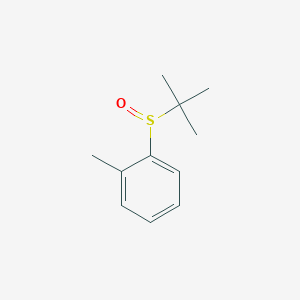
![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
